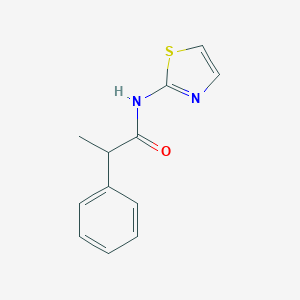![molecular formula C23H25N3O3S B258273 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a critical role in the immune response to cancer. Since then, DMXAA has been shown to have a range of other anti-cancer properties, including anti-angiogenic and anti-metastatic effects.
Mécanisme D'action
The mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a critical role in the immune response to cancer, and its induction by 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is thought to contribute to the anti-cancer effects of the molecule. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to have anti-angiogenic and anti-metastatic effects, which may be related to its ability to activate the immune system.
Biochemical and physiological effects:
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of tumor necrosis factor-alpha (TNF-α) and the inhibition of angiogenesis and metastasis. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to enhance the effectiveness of radiation therapy in cancer treatment. However, the exact biochemical and physiological effects of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide are still being studied, and much remains to be learned about the molecule's mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments, including its potency as an inducer of tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. However, 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, the exact mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, which can make it challenging to design experiments that effectively test the molecule's anti-cancer properties.
Orientations Futures
There are several future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including studies aimed at better understanding the molecule's mechanism of action and identifying potential new therapeutic applications. One promising area of research is the use of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Other future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide include studies focused on optimizing its synthesis method and identifying potential new analogues with improved anti-cancer properties.
Méthodes De Synthèse
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide typically involves the use of organic solvents and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is a complex and challenging process.
Applications De Recherche Scientifique
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been the subject of extensive scientific research over the past two decades. Much of this research has focused on the anti-cancer properties of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including its ability to induce tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propriétés
Nom du produit |
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide |
|---|---|
Formule moléculaire |
C23H25N3O3S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O3S/c1-17-7-11-22(12-8-17)30(28,29)26(21-10-9-18(2)19(3)14-21)16-23(27)25-15-20-6-4-5-13-24-20/h4-14H,15-16H2,1-3H3,(H,25,27) |
Clé InChI |
GLIIDUNKIVQIDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
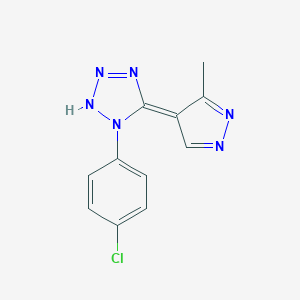
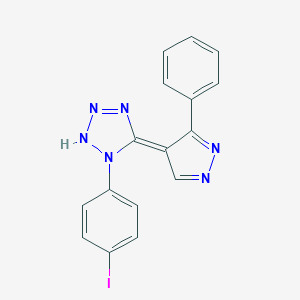
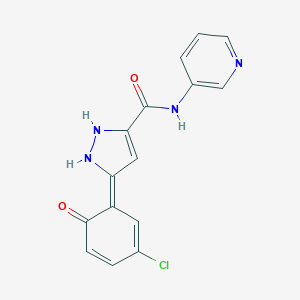
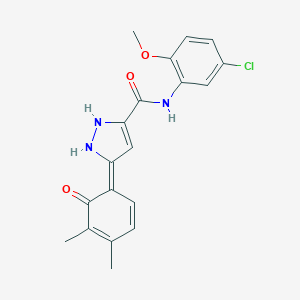

![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
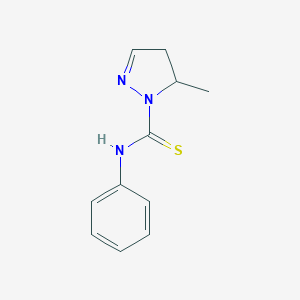
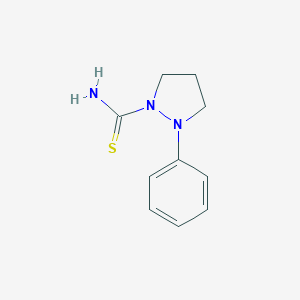
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
